Chemical properties of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one
Chemical properties of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one
An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold in Modern Chemistry
The quinolinone core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological and therapeutic activities.[1][2][3] The versatility of the quinolinone framework allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of specific substituents, such as methyl and nitro groups, profoundly influences the molecule's reactivity, stability, and biological interactions.[4][5][6][7]
This guide provides a comprehensive technical overview of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one, a derivative of significant interest. We will explore its synthesis, characterization, core chemical properties, and reactivity, with a focus on the interplay between the quinolinone backbone and its substituents. The insights presented herein are intended to support researchers and drug development professionals in leveraging this scaffold for the creation of novel chemical entities.
Molecular Structure and Physicochemical Properties
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is characterized by a dihydroquinolinone ring system, which consists of a benzene ring fused to a dihydropyridinone ring. Key substitutions include a methyl group at the C3 position and a nitro group at the C6 position of the aromatic ring.
The presence of the lactam functionality, the chiral center at C3, and the strongly electron-withdrawing nitro group defines the molecule's chemical personality. These features create a molecule with distinct regions of varying electron density, polarity, and reactivity.
Table 1: Physicochemical Properties of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one and Related Analogs
| Property | Value (Predicted/Inferred) | Reference Analog |
| Molecular Formula | C₁₀H₈N₂O₃ | - |
| Molecular Weight | 206.18 g/mol | - |
| IUPAC Name | 3-Methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one | - |
| CAS Number | Not available | - |
| Appearance | Likely a yellow solid[8] | Ethyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate[8] |
| Melting Point | >150 °C (Estimated) | 6-Nitroquinoline (151-153 °C)[9] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | 2-Methyl-6-nitroquinoline[10] |
| pKa | Estimated ~16-18 (N-H proton) | General lactam N-H pKa |
Synthesis and Characterization
Proposed Synthetic Workflow: Domino Aza-Michael/Cyclization
A plausible and efficient route would involve the reaction of a suitably substituted aniline with an α,β-unsaturated carbonyl compound. The synthesis of a similar structure, ethyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate, has been achieved via a domino reaction of a Morita-Baylis-Hillman (MBH) acetate with an amine, showcasing a powerful strategy for constructing the dihydroquinoline core.[8]
Caption: Proposed synthetic workflow for 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one.
Experimental Protocol (Hypothetical)
-
Reactant Preparation: To a solution of 2-amino-5-nitro-propiophenone (1.0 eq) in a suitable solvent such as DMF or ethanol, add a base like potassium carbonate (1.5 eq).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 50-90 °C) for 4-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the nitro-substituted ring (δ 7.5-8.5 ppm).- A broad singlet for the N-H proton of the lactam (δ ~10-12 ppm).- Signals for the C3 and C4 protons of the dihydro-pyridone ring.- A doublet for the methyl group at C3 (δ ~1.2-1.5 ppm).[8][13] |
| ¹³C NMR | - Carbonyl carbon of the lactam (δ ~160-170 ppm).- Aromatic carbons, with those attached to or near the nitro group shifted downfield.- Aliphatic carbons for C3, C4, and the methyl group.[8][12][13] |
| IR (KBr, cm⁻¹) | - N-H stretching of the lactam (~3200-3400 cm⁻¹).- C=O stretching of the lactam (~1660-1690 cm⁻¹).- Asymmetric and symmetric stretching of the NO₂ group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹).- C=C stretching of the aromatic ring (~1600 cm⁻¹).[8][13] |
| Mass Spec (MS) | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight (206.18). |
Reactivity and Chemical Transformations
The chemical reactivity of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is dictated by the interplay of its functional groups. The nitro group, in particular, acts as a powerful "synthetic chameleon," enabling a variety of chemical transformations.[4][5]
Caption: Key reactivity sites on the 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one scaffold.
Reactions at the Nitro Group
The nitro group is the most versatile handle for derivatization. Its strong electron-withdrawing nature activates the quinolinone framework.[5]
-
Reduction to an Amine: The most significant transformation is the reduction of the nitro group to a primary amine (6-amino-3-methyl-1,2-dihydroquinolin-2-one). This can be achieved using various reducing agents, such as Fe/AcOH, SnCl₂/HCl, or catalytic hydrogenation (H₂/Pd-C).[12][14] The resulting amino group serves as a key intermediate for building a library of analogs through acylation, alkylation, or diazotization reactions.
Reactions at the Lactam Nitrogen
-
N-Alkylation/Acylation: The N-H proton of the lactam is weakly acidic and can be deprotonated with a strong base (e.g., NaH), followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) to introduce substituents at the N1 position. This modification can significantly alter the molecule's steric and electronic profile.[4][6]
Reactivity of the Aromatic Ring
-
Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly deactivating nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. This allows for the displacement of a suitable leaving group (if present) or, in some activated systems, a hydride ion.[5]
Potential Applications in Drug Discovery
The 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one scaffold is a compelling starting point for medicinal chemistry programs due to the established biological relevance of both the quinolinone core and the nitroaromatic moiety.
-
Anticancer Agents: Many nitroaromatic compounds are investigated as bioreductive prodrugs that are selectively activated to cytotoxic species under the hypoxic (low oxygen) conditions found in solid tumors.[15][16] The nitro group can be enzymatically reduced to form reactive intermediates that damage DNA and other cellular macromolecules.[7][15] Studies on related nitroquinolone systems have demonstrated significant anti-proliferative activity against various cancer cell lines, including non-small cell lung cancer.[16]
-
Antimicrobial Agents: The quinolone structure is famously associated with antibacterial drugs. Nitro-containing heterocycles are also well-established antimicrobial agents, exhibiting activity against bacteria, fungi, and protozoa.[7][17] The mechanism often involves the reductive activation of the nitro group within the microbial cell, leading to oxidative stress and cell death.
-
Scaffold for Library Synthesis: The molecule's defined points of reactivity make it an ideal scaffold for generating a diverse chemical library for high-throughput screening.
Caption: A logical workflow for a drug discovery program starting from the title scaffold.
Conclusion
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one represents a molecule of considerable strategic value for chemical and pharmaceutical research. Its synthesis is achievable through established and robust synthetic methodologies. The true power of this scaffold lies in its chemical properties, particularly the reactivity imparted by the nitro group, which serves as a versatile anchor for extensive derivatization. This feature, combined with the inherent biological potential of the quinolinone core, positions 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one as a promising starting point for the development of novel therapeutics, especially in the fields of oncology and infectious diseases. A thorough understanding of its reactivity and chemical behavior is paramount for unlocking its full potential in drug discovery endeavors.
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